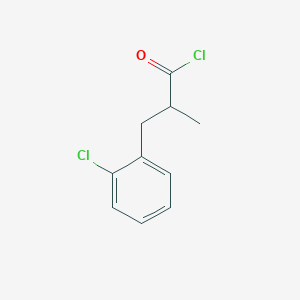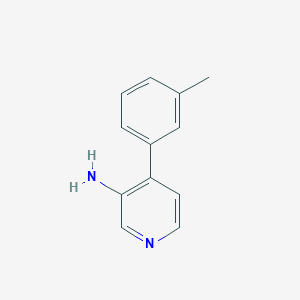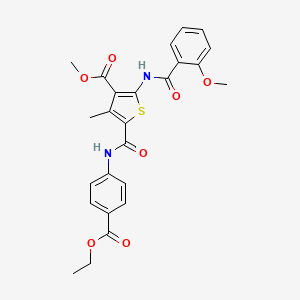
N-ethyl-3-iodo-4-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-3-iodo-4-methylaniline: is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of an ethyl group, an iodine atom, and a methyl group attached to the benzene ring of aniline. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Nitration and Reduction: The synthesis of N-ethyl-3-iodo-4-methylaniline can begin with the nitration of a suitable precursor, followed by reduction to introduce the amine group. This involves the nitration of a benzene derivative to form a nitro compound, which is then reduced to an amine.
Alkylation: The ethyl group can be introduced through alkylation reactions, where the amine is treated with an ethylating agent such as ethyl bromide or ethyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that are optimized for high yield and purity. These processes may include the use of catalysts, controlled reaction conditions, and purification steps to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-ethyl-3-iodo-4-methylaniline can undergo oxidation reactions to form various oxidized products, depending on the oxidizing agent and conditions used.
Reduction: The compound can be reduced to form different reduced derivatives, often involving the reduction of the iodine atom or the amine group.
Substitution: Substitution reactions are common, where the iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Nucleophilic reagents such as sodium azide, sodium thiolate, and organometallic reagents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines or hydrocarbons.
Applications De Recherche Scientifique
Chemistry: N-ethyl-3-iodo-4-methylaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It serves as a building block for more complex molecules.
Biology: In biological research, this compound can be used as a probe or reagent to study biochemical pathways and interactions
Medicine: The compound and its derivatives may have therapeutic potential, particularly in the development of new drugs for treating diseases. Research is ongoing to explore its pharmacological properties and mechanisms of action.
Industry: In the industrial sector, this compound is used in the production of fine chemicals, specialty chemicals, and materials. It is also employed in the synthesis of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of N-ethyl-3-iodo-4-methylaniline involves its interaction with molecular targets and pathways in biological systems. The compound may act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
3-Iodo-4-methylaniline: Similar structure but lacks the ethyl group.
N-ethyl-4-methylaniline: Similar structure but lacks the iodine atom.
N-ethyl-3-iodoaniline: Similar structure but lacks the methyl group.
Uniqueness: N-ethyl-3-iodo-4-methylaniline is unique due to the presence of all three substituents (ethyl, iodine, and methyl) on the benzene ring. This combination of functional groups imparts specific chemical and physical properties that make it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H12IN |
|---|---|
Poids moléculaire |
261.10 g/mol |
Nom IUPAC |
N-ethyl-3-iodo-4-methylaniline |
InChI |
InChI=1S/C9H12IN/c1-3-11-8-5-4-7(2)9(10)6-8/h4-6,11H,3H2,1-2H3 |
Clé InChI |
YTCBAJPTQCYTAG-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=CC(=C(C=C1)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl N-[(2-bromophenyl)methyl]-N-methylcarbamate](/img/structure/B12070458.png)






![(7S,8R,9S,10S,15S,16S,19S,20R,23S,24R,26S,28S,30S,31S,32R,33S,34R,36S,38S,42S)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-42-[(1R)-1-[(2R)-5-oxooxolan-2-yl]ethyl]-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B12070510.png)


![[(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12070529.png)
![(5S,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-YL)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-OL hydrochloride](/img/structure/B12070535.png)
![4-[(Cyclobutylmethoxy)methyl]piperidine](/img/structure/B12070536.png)

